

Application Notes and Protocols: KNaCO_3 for Latent Thermal Energy Storage Systems

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Compound of Interest

Compound Name: Potassium sodium carbonate

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This document provides a comprehensive overview of the application of the eutectic mixture of sodium carbonate (Na_2CO_3) and potassium carbonate (K_2CO_3), herein referred to as KNaCO_3 , as a phase change material (PCM) for high-temperature latent thermal energy storage (TES) systems.

Introduction

Molten carbonates are promising candidates for high-temperature thermal energy storage due to their high thermal stability, large latent heat of fusion, and low cost. The eutectic mixture of Na_2CO_3 and K_2CO_3 offers a distinct melting point, making it suitable for applications requiring isothermal energy storage and release, such as in concentrating solar power (CSP) plants. This document outlines the key thermophysical properties, synthesis and characterization protocols, and material compatibility considerations for the use of KNaCO_3 in TES systems.

Thermophysical Properties

The eutectic composition of the Na_2CO_3 - K_2CO_3 binary system exhibits properties that are advantageous for latent heat storage. The primary characteristics are summarized below.

Data Presentation

The quantitative data for the thermophysical properties of various Na_2CO_3 - K_2CO_3 compositions are presented in the following tables for clear comparison.

Table 1: Melting and Freezing Temperatures of the Na_2CO_3 - K_2CO_3 System

| Na_2CO_3 (mol%) | K_2CO_3 (mol%) | Melting Point (°C) | Freezing Point (°C) | Subcooling (°C) |
|---------------------------------|--------------------------------|--------------------|---------------------|-----------------|
| 55 | 45 | ~710 | - | < 2.0 |
| 56 | 44 | - | - | - |
| 60 | 40 | ~710 | - | < 2.0 |
| 65 | 35 | ~710 | - | < 2.0 |

Data compiled from multiple sources indicating a minimum melting point around 710°C for the eutectic composition.^[1]

Table 2: Latent Heat of Fusion for the Na_2CO_3 - K_2CO_3 System

| Na_2CO_3 (mol%) | K_2CO_3 (mol%) | Latent Heat of Fusion (J/g) |
|---------------------------------|--------------------------------|-----------------------------|
| 55 | 45 | Varies with composition |
| 60 | 40 | Varies with composition |
| 65 | 35 | Varies with composition |

The enthalpy of fusion is reported to increase by 19% as the Na_2CO_3 content increases from 55 to 65 mol%.^[1]

Table 3: Thermal Stability of the Na_2CO_3 - K_2CO_3 Eutectic

| Atmosphere | Temperature Range for Stability | Weight Loss |
|-----------------|---------------------------------|---|
| Nitrogen | 500°C - 800°C | Extremely stable[1] |
| CO ₂ | Below 700°C | Good thermal stability with no weight loss[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of KNaCO₃ are provided below.

3.1. Synthesis of Eutectic KNaCO₃

This protocol describes the preparation of the eutectic Na₂CO₃-K₂CO₃ mixture. The eutectic composition is approximately 56 mol% Na₂CO₃ and 44 mol% K₂CO₃.

Materials and Equipment:

- Anhydrous sodium carbonate (Na₂CO₃), purity > 99%
- Anhydrous potassium carbonate (K₂CO₃), purity > 99%
- Alumina or platinum crucible
- High-temperature muffle furnace
- Analytical balance
- Mortar and pestle (agate or alumina)
- Glove box with inert atmosphere (e.g., nitrogen or argon)

Protocol:

- **Drying of Precursors:** Dry the individual carbonate salts in a muffle furnace at 120°C for at least 24 hours to remove any absorbed moisture, as these salts are hygroscopic.[3]
- **Weighing and Mixing:**

- Transfer the dried salts to a glove box under an inert atmosphere.
- Using an analytical balance, weigh the appropriate amounts of Na_2CO_3 and K_2CO_3 to achieve the desired molar ratio (e.g., 56 mol% Na_2CO_3 and 44 mol% K_2CO_3).
- Thoroughly mix the powders using a mortar and pestle to ensure a homogeneous mixture.
- Melting and Homogenization:
 - Place the mixed powder into a clean alumina or platinum crucible.
 - Heat the crucible in the muffle furnace to a temperature approximately 60°C above the melting point of the eutectic mixture ($\sim 770^\circ\text{C}$).[\[4\]](#)
 - Hold the molten salt at this temperature for a sufficient time to ensure complete melting and homogenization.
 - Slowly cool the molten salt to room temperature.
- Sample Preparation for Analysis:
 - Once solidified, the eutectic KNaCO_3 can be crushed into a powder inside the glove box for subsequent characterization.

3.2. Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and latent heat of fusion of the synthesized KNaCO_3 using a high-temperature DSC.

Equipment:

- High-temperature Differential Scanning Calorimeter (e.g., Netzsch STA 449 F3 or similar)
- Hermetically sealed crucibles (e.g., gold, platinum, or CrNi steel)[\[4\]](#)
- Crucible sealing press
- Inert purge gas (e.g., high-purity nitrogen or argon)

- Reference materials for temperature and enthalpy calibration (e.g., Sn, Zn, Al, Ag, Au)[4]

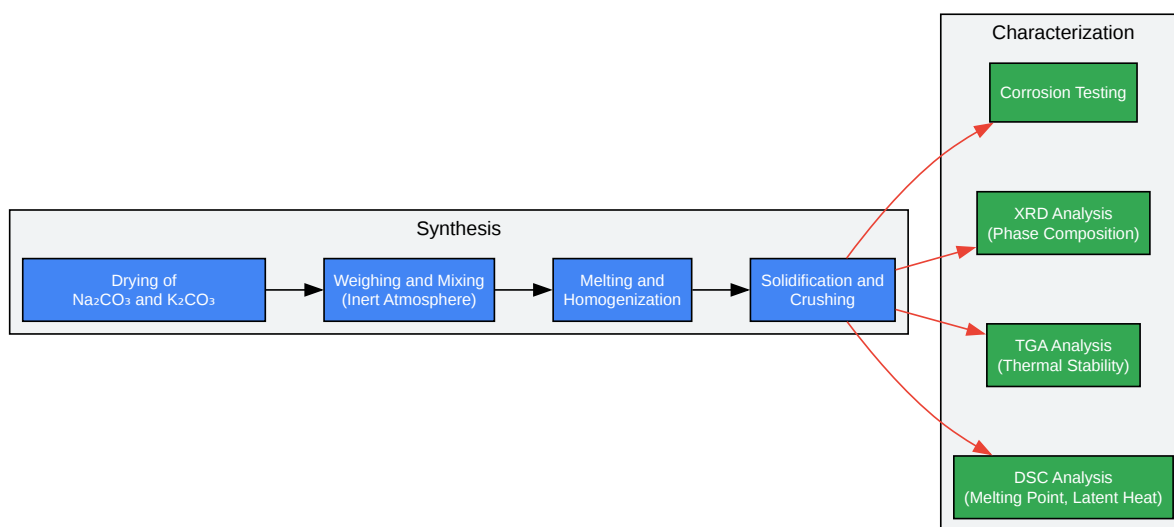
Protocol:

- Instrument Calibration: Calibrate the DSC for temperature and enthalpy using at least three reference materials that span the temperature range of interest.[4]
- Sample Preparation:
 - Inside a glove box, weigh 5-10 mg of the powdered KNaCO_3 sample into a clean, pre-weighed hermetically sealed crucible.
 - Seal the crucible using a sealing press to prevent any leakage of the molten salt at high temperatures.
- DSC Measurement:
 - Place the sealed sample crucible and an empty reference crucible into the DSC.
 - Purge the DSC chamber with a high-purity inert gas (e.g., argon) at a constant flow rate.[4]
 - Equilibrate the sample at a temperature well below the expected melting point.
 - Heat the sample at a controlled rate (e.g., 5-10 K/min) to a temperature above the melting point.[1][4]
 - Hold the sample at the high temperature for a few minutes to ensure complete melting.
 - Cool the sample at the same rate back to the starting temperature.
 - Perform at least two heating and cooling cycles to ensure the reproducibility of the results. [1][4]
- Data Analysis:
 - Determine the melting point from the onset temperature of the endothermic peak on the heating curve.

- Calculate the latent heat of fusion by integrating the area of the melting peak.

Mandatory Visualizations

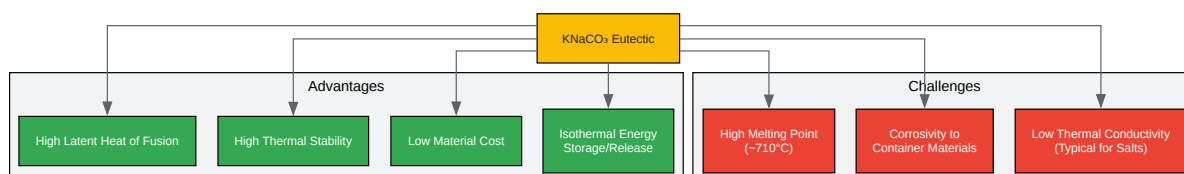
Diagram 1: Synthesis and Characterization Workflow of KNaCO_3



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Caption: Workflow for the synthesis and subsequent characterization of KNaCO_3 .

Diagram 2: Logical Relationships in KNaCO_3 for TES



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Caption: Advantages and challenges of using KNaCO₃ in thermal energy storage systems.

Material Compatibility and Corrosion

A critical aspect of implementing molten salt-based TES systems is the compatibility of the salt with container materials at high operating temperatures.

- **Corrosion Behavior:** Molten Na₂CO₃-K₂CO₃ can be corrosive to common steel alloys. Studies have shown that chromium-containing steels like SUS 441 and Crofer 22 APU experience significant corrosion at 800°C, with the formation of sodium chromite (NaCrO₂).
[5]
- **Protective Layers:** The formation of a protective oxide layer is crucial for corrosion resistance. For instance, alloys that form a stable alumina (Al₂O₃) layer, such as Canthal APM, have demonstrated excellent corrosion resistance in molten Na₂CO₃-K₂CO₃ at 800°C.
[5]
- **Material Selection:** For long-term operation, container materials must be carefully selected. Alumina-forming alloys or the use of protective coatings should be considered for applications involving direct contact with molten KNaCO₃.

Conclusion

The eutectic mixture of Na₂CO₃ and K₂CO₃ is a promising candidate for high-temperature latent thermal energy storage, offering high thermal stability and a large latent heat of fusion at a relatively low cost. However, its high melting point and potential for corrosion necessitate

careful system design and material selection. The protocols and data provided in this document serve as a valuable resource for researchers and engineers working on the development and implementation of advanced thermal energy storage systems.

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